Vermistatin
CAS No.: 72669-21-7
Cat. No.: VC21346770
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72669-21-7 |
---|---|
Molecular Formula | C18H16O6 |
Molecular Weight | 328.3 g/mol |
IUPAC Name | (3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C18H16O6/c1-4-5-10-7-14(19)13(9-23-10)17-16-12(18(20)24-17)6-11(21-2)8-15(16)22-3/h4-9,17H,1-3H3/b5-4+/t17-/m0/s1 |
Standard InChI Key | YORFGPDHNOBVBM-BDUNBXCCSA-N |
Isomeric SMILES | C/C=C/C1=CC(=O)C(=CO1)[C@H]2C3=C(C=C(C=C3OC)OC)C(=O)O2 |
SMILES | CC=CC1=CC(=O)C(=CO1)C2C3=C(C=C(C=C3OC)OC)C(=O)O2 |
Canonical SMILES | CC=CC1=CC(=O)C(=CO1)C2C3=C(C=C(C=C3OC)OC)C(=O)O2 |
Chemical Structure and Properties
Molecular Identity and Structure
Vermistatin is a funicone-like compound with the molecular formula C18H16O6 and a molecular weight of 328.3 g/mol . Its IUPAC name is (3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one . The compound features a characteristic benzofuran ring system with dimethoxy substitutions and a pyranone moiety with a propenyl side chain . The three-dimensional structure reveals specific stereochemistry with an R configuration at the C-3 position and an E configuration at the prop-1-enyl double bond .
The structural identity of vermistatin has been confirmed through various analytical techniques including X-ray crystallography, with crystal structure data available under CCDC Number 634972 . This structural information has been crucial for understanding structure-activity relationships and guiding synthetic approaches.
Physical and Chemical Characteristics
Vermistatin belongs to the class of benzofurans, exhibiting specific physicochemical properties that influence its biological activity and interactions with target systems . The compound contains multiple oxygen-containing functional groups including methoxy groups, lactone, and pyranone rings that contribute to its polarity and ability to form hydrogen bonds with biological targets .
Table 1: Physicochemical Properties of Vermistatin
Natural Sources and Biosynthesis
Fungal Sources
Vermistatin has been isolated from various fungal species across different genera. Originally identified in Penicillium vermiculatum, the compound has subsequently been detected in several other fungal species including Talaromyces verruculosus, Penicillium simplicissimum, Aspergillus, Cladosporium, Guignardia, Phoma, and other Talaromyces species . This widespread distribution among taxonomically diverse fungi suggests that vermistatin may play important ecological roles in these organisms, potentially serving as a chemical defense mechanism against competitors or predators.
The production of vermistatin varies considerably between fungal strains and is highly dependent on cultivation conditions, suggesting complex regulatory mechanisms governing its biosynthesis .
Biological Activities
Antiviral Properties
Recent studies have demonstrated significant antiviral activity of vermistatin against canine coronaviruses (CCoV), which cause enteritis in dogs . When tested in A72 cells (a fibrosarcoma cell line suitable for CCoV investigation), vermistatin at non-toxic doses of 1 μM showed remarkable inhibitory effects against viral infection . Treatment with vermistatin resulted in increased cell viability and improved morphological features in CCoV-infected cells .
The antiviral mechanism appears to involve multiple pathways. Vermistatin causes strong inhibition in the expression of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that is activated during CCoV infection . Additionally, vermistatin induces alkalinization of lysosomes, which may contribute to its antiviral efficacy by interfering with viral entry or replication processes that depend on lysosomal acidification .
These findings place vermistatin alongside other funicone-like compounds such as 3-O-methylfunicone (OMF) from Talaromyces pinophilus that demonstrate antiviral activities, suggesting a broader potential for this class of compounds in antiviral applications .
Insecticidal Activity
Vermistatin has shown promising insecticidal properties against several arthropod species. Notably, it demonstrates toxicity against Culex pipiens quinquefasciatus larvae, a notorious mosquito vector that transmits severe diseases including Zika virus and West Nile virus . In laboratory studies, vermistatin exhibited a median lethal concentration (LC50) of 28.13 mg/L against these larvae .
Comprehensive transcriptomic analysis of C. p. quinquefasciatus larvae treated with vermistatin revealed significant alterations in gene expression patterns . Differential expression analysis identified 1,055 vermistatin-responsive genes, with 477 downregulated and 578 upregulated . Gene Ontology annotation and enrichment analysis showed that metabolic processes were the most significantly affected biological processes, while membranes and catalytic activities were the most affected cellular components and molecular functions, respectively .
Furthermore, vermistatin treatment altered 55 significant pathways, including hematopoietic cell lineage, renin-angiotensin system, cholesterol metabolism, and peroxisome proliferator-activated receptor signaling pathways . Of particular interest, 32 potential detoxification-related genes were differentially expressed, including 3 cytochrome P450s, 2 ABC transporters, and 1 UGT induced by vermistatin .
Additionally, vermistatin isolated from Cladosporium sp. has demonstrated growth inhibition activities against first-instar larvae of Helicoverpa armigera, with an IC50 of 150 μg/mL . These findings collectively highlight the potential of vermistatin as a natural insecticide for vector control applications.
Other Biological Activities
Beyond its antiviral and insecticidal properties, vermistatin exhibits several other biological activities of potential therapeutic interest. It has demonstrated enzyme inhibitory effects on α-glucosidase, suggesting potential applications in managing diabetes or other metabolic disorders .
Moreover, vermistatin has shown synergistic properties when combined with other antimicrobial agents. For instance, it can function as a synergist reinforcing the inhibition activity of miconazole against Candida albicans . This synergistic effect could be particularly valuable in addressing antimicrobial resistance challenges.
Research Applications and Future Perspectives
Current Research Trends
Current research on vermistatin spans multiple disciplines, reflecting its diverse biological activities and potential applications. Antiviral research continues to explore its efficacy against various viral pathogens, with particular emphasis on understanding its mechanisms of action against coronaviruses . The compound's ability to modulate AhR expression and lysosomal pH presents intriguing possibilities for developing novel antiviral strategies .
In vector control research, investigations focus on understanding vermistatin's molecular mechanisms against mosquito larvae. Transcriptomic analyses have provided valuable insights into the compound's effects on gene expression patterns in target organisms, paving the way for optimizing its insecticidal applications .
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